

# Technical Guide: (2-Chlorophenyl)-(2,5-dichlorophenyl)methanone

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## Compound of Interest

Compound Name: 2,2',5-Trichlorobenzophenone

CAS No.: 25187-06-8

Cat. No.: B14705140

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## Executive Summary

(2-Chlorophenyl)-(2,5-dichlorophenyl)methanone (CAS: 25187-06-8) is a poly-halogenated diaryl ketone serving as a critical reference standard and process impurity marker in the pharmaceutical industry. It is structurally homologous to the key intermediate used in the synthesis of Lorazepam and Delorazepam, lacking only the amino functionality.<sup>[1]</sup> Its high stability and specific substitution pattern also make it a candidate monomer for high-performance poly(arylene ether ketones) (PAEKs).

This guide provides a rigorous analysis of its physicochemical properties, a validated Friedel-Crafts synthetic protocol, and its role in impurity profiling for benzodiazepine drug substances.<sup>[1]</sup>

## Chemical Identity & Structural Analysis

The compound features two phenyl rings bridged by a carbonyl group.<sup>[1]</sup> The steric bulk of the ortho-chlorine atoms (positions 2 and 2') forces the aromatic rings out of planarity, significantly influencing its spectroscopic signature and solubility profile.<sup>[1]</sup>

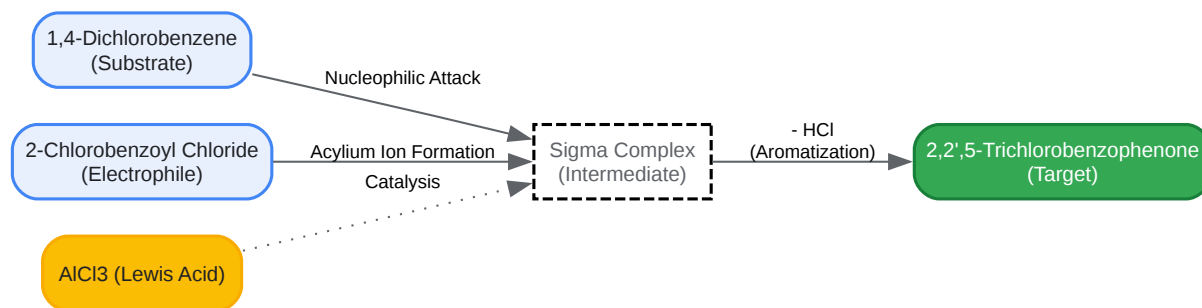
Property	Data
IUPAC Name	(2-Chlorophenyl)-(2,5-dichlorophenyl)methanone
Common Name	2,2',5-Trichlorobenzophenone
CAS Number	25187-06-8
Molecular Formula	C <sub>13</sub> H <sub>9</sub> Cl <sub>3</sub> O
Molecular Weight	285.55 g/mol
Exact Mass	283.956 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	87–89 °C (Lit.) <sup>[2][3][4]</sup>
LogP	~4.6 (High Lipophilicity)
Solubility	Soluble in DCM, Toluene, EtOAc; Insoluble in Water

## Synthetic Methodology

The industrial standard for synthesizing **2,2',5-trichlorobenzophenone** is Friedel-Crafts Acylation.<sup>[1]</sup> This route is preferred for its high regioselectivity, driven by the directing effects of the chlorine substituents on the 1,4-dichlorobenzene substrate.<sup>[1]</sup>

- Disconnection: Aryl-Carbonyl bond.<sup>[1]</sup>
- Synthons: 2,5-dichlorobenzene anion equivalent (nucleophile) and 2-chlorobenzoyl cation (electrophile).
- Reagents: 1,4-Dichlorobenzene and 2-Chlorobenzoyl chloride.<sup>[1]</sup>

The acylation of 1,4-dichlorobenzene occurs ortho to one chlorine and meta to the other.<sup>[1]</sup> Due to the symmetry of 1,4-dichlorobenzene, all four open positions are equivalent, leading to a single regioisomer: the 2,5-dichlorophenyl moiety.<sup>[1]</sup>



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Figure 1: Friedel-Crafts acylation pathway for **2,2',5-trichlorobenzophenone** synthesis.

#### Reagents:

- 1,4-Dichlorobenzene (1.2 equiv)
- 2-Chlorobenzoyl chloride (1.0 equiv)
- Aluminum Chloride (AlCl<sub>3</sub>) (1.1 equiv, anhydrous)
- Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

#### Procedure:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N<sub>2</sub> inlet, and pressure-equalizing addition funnel.
- Solubilization: Charge the flask with 1,4-dichlorobenzene (17.6 g, 120 mmol) and anhydrous DCE (100 mL). Stir until dissolved.
- Catalyst Addition: Cool to 0–5 °C. Add AlCl<sub>3</sub> (14.6 g, 110 mmol) portion-wise to control the exotherm.
- Acylation: Add 2-chlorobenzoyl chloride (17.5 g, 100 mmol) dropwise over 30 minutes. The solution will darken (orange/red complex formation).<sup>[1]</sup>

- Reaction: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]
- Quenching: Pour the reaction mixture onto 200 g of crushed ice/HCl (conc.) mixture. Stir vigorously to decompose the aluminum complex.[1]
- Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).[1] Combine organics, wash with 1M NaOH (to remove unreacted acid), then Brine. Dry over MgSO<sub>4</sub>. [1]
- Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.[1]

## Analytical Characterization

Validation of the structure relies on the distinct splitting patterns of the aromatic protons.[1]

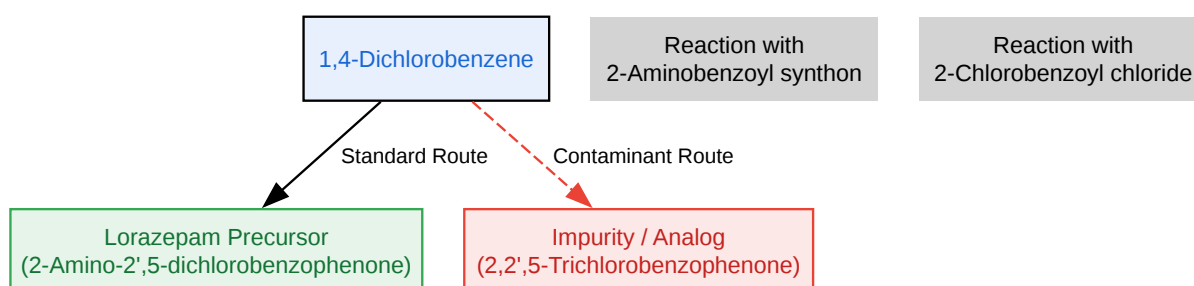
Technique	Expected Signals / Parameters
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 7.30–7.50 (m, 4H): Overlapping signals from Ring A (2-Cl) and Ring B. δ 7.25 (d, J=8.5 Hz, 1H): H-3 of 2,5-diCl ring. δ 7.45 (dd, 1H): H-4 of 2,5-diCl ring. δ 7.55 (d, J=2.5 Hz, 1H): H-6 of 2,5-diCl ring (deshielded by C=O).
<sup>13</sup> C NMR (100 MHz)	δ 192.5 (C=O): Characteristic benzophenone ketone shift. δ 130–140: Aromatic carbons (C-Cl carbons deshielded).
Mass Spectrometry (EI/ESI)	m/z 284/286/288: Distinctive isotope pattern for 3 Cl atoms (approx. 3:3:1 ratio). Fragment 139/141: [2-Cl-Ph-CO] <sup>+</sup> ion. Fragment 145/147: [2,5-diCl-Ph] <sup>+</sup> ion.
HPLC (Reverse Phase)	Column: C18 (e.g., Agilent Zorbax). Mobile Phase: MeCN/Water (Gradient). Retention: Elutes after mono- and di-chlorobenzophenones due to high lipophilicity.

## Pharmaceutical Applications: Impurity Profiling

The primary utility of **2,2',5-trichlorobenzophenone** in drug development is as a Reference Standard for the quality control of Benzodiazepine APIs (Active Pharmaceutical Ingredients).[1]

Context: The synthesis of Lorazepam typically proceeds via 2-amino-2',5-dichlorobenzophenone.[1] If the starting material (2-aminobenzoyl chloride equivalent) is contaminated with 2-chlorobenzoyl chloride, or if a deamination side-reaction occurs, **2,2',5-trichlorobenzophenone** is formed.[1]

- Regulatory Requirement: ICH Q3A guidelines require the identification and quantification of impurities >0.10%.[1]
- Detection: This ketone is a "silent" impurity in UV spectra if not specifically separated, as its chromophore overlaps with the active intermediate.[1]



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Figure 2: Structural relationship between the Lorazepam precursor and the **2,2',5-trichlorobenzophenone** impurity.[1][5][6][7][8]

## Safety & Handling (MSDS Highlights)

- GHS Classification: Warning.[1][4][9]
- Hazards:
  - H315: Causes skin irritation.[1][4]
  - H319: Causes serious eye irritation.[1][4]

- H411: Toxic to aquatic life with long-lasting effects (due to chlorination).[1]
- Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from strong oxidizing agents.

## References

- PubChem. (2025).[1][4][7][10] **2,2',5-Trichlorobenzophenone** | C13H7Cl3O.[1][3][11][12] National Library of Medicine.[1][2] [[Link](#)]
- SIELC Technologies. (2018).[1] Separation of **2,2',5-Trichlorobenzophenone** on Newcrom R1 HPLC column. Application Note. [[Link](#)]
- Sternbach, L. H., et al. (1962).[1] Quinazolines and 1,4-Benzodiazepines.[1] VI. Halo-2-aminobenzophenones. Journal of Organic Chemistry, 27(11), 3788–3796.[1] (Foundational chemistry for benzophenone precursors).
- European Pharmacopoeia (Ph.[1] Eur.).Lorazepam Monograph: Impurity Standards. (Reference for impurity profiling context).

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## Sources

- 1. [scribd.com](https://www.scribd.com) [[scribd.com](https://www.scribd.com)]
- 2. [2-Amino-2',5-dichlorobenzophenone | 2958-36-3 | Benchchem](#) [[benchchem.com](https://www.benchchem.com)]
- 3. [PubChemLite - 2,2',5-trichlorobenzophenone \(C13H7Cl3O\)](#) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 4. [Methyl \(2S\)-2-\(2-chlorophenyl\)-2-\(\(2-\(thiophen-2-yl\)ethyl\)amino\)acetate hydrochloride | C15H17Cl2NO2S | CID 23635839 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 5. Full text of "The Preparation Properties Chemical Behavior And Identification Of Organic Chlorine Compounds" [[archive.org](https://www.archive.org)]
- 6. [jocpr.com](https://www.jocpr.com) [[jocpr.com](https://www.jocpr.com)]

- [7. Methyl \(2S\)-2-\(2-chlorophenyl\)-2-\(\(2-\(thiophen-2-yl\)ethyl\)amino\)acetate hydrochloride | C15H17Cl2NO2S | CID 23635839 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. WO2009057133A2 - A process for the synthesis of 2-\[2-\[4-\[\(4-chlorophenyl\)phenyl methyl\]-1-piperazinyl\] ethoxy acetic acid - Google Patents \[patents.google.com\]](#)
- [9. 141109-19-5\[\(S\)-Methyl 2-\(2-chlorophenyl\)-2-\(\(2-\(thiophen-2-yl\)ethyl\)amino\)acetate hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- [10. \(2,5-Dichlorophenyl\)\(4-methylphenyl\)methanone | C14H10Cl2O | CID 12614585 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [11. 2,2',5-Trichlorobenzophenone | SIELC Technologies \[sielc.com\]](#)
- [12. 2,2',5-Trichlorobenzophenone | C13H7Cl3O | CID 91329 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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